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molecular formula C12H14Cl2O2 B1582329 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one CAS No. 57000-78-9

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Cat. No. B1582329
M. Wt: 261.14 g/mol
InChI Key: SJEOCSMLOPQAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04229459

Procedure details

418 g (6.6 mols) of 1,2,4-triazole were dissolved in 3,000 ml of acetone. 934 g (7.2 mols) of anhydrous, powdered potassium carbonate were added to this solution, the suspension was heated to the boil and a solution of 1,565 g (6 mols) of 1-(4-chlorophenoxy)-1-chloro-3,3-dimethyl-butan-2-one in 1,500 ml of acetone was added dropwise in a manner such that the mixture boiled under reflux without heating. After the addition had ended, the mixture was heated under reflux for 15 hours in order to bring the reaction to completion; the resulting precipitate was then filtered off, washed with acetone and discarded. The filtrate was freed from solvent under a waterpump vacuum, the residue was taken up in 3,000 ml of toluene and the toluene solution was washed once with a solution of 100 g of 37% strength hydrochloric acid in 2,000 ml of water. The aqueous phase was separated off and discarded; the organic phase was washed with 5,000 ml of water and, after adding a further 4,000 ml of toluene, was stirred with a solution of 145 g of sodium hydroxide in 3,500 ml of water at room temperature for 6 hours. Thereafter, the organic phase was separated off, washed with water until neutral and freed from solvent under a waterpump vacuum. 1,535 g (87% of theory) of 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one of melting point 75°-76° C. were obtained. ##STR11##
Quantity
418 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.C(=O)([O-])[O-].[K+].[K+].[Cl:12][C:13]1[CH:27]=[CH:26][C:16]([O:17][CH:18](Cl)[C:19](=[O:24])[C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:15][CH:14]=1>CC(C)=O>[Cl:12][C:13]1[CH:27]=[CH:26][C:16]([O:17][CH:18]([N:1]2[CH:5]=[N:4][CH:3]=[N:2]2)[C:19](=[O:24])[C:20]([CH3:22])([CH3:23])[CH3:21])=[CH:15][CH:14]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
418 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
6 mol
Type
reactant
Smiles
ClC1=CC=C(OC(C(C(C)(C)C)=O)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred with a solution of 145 g of sodium hydroxide in 3,500 ml of water at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated to the boil
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
without heating
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours in order
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the reaction to completion
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was then filtered off
WASH
Type
WASH
Details
washed with acetone
WASH
Type
WASH
Details
the toluene solution was washed once with a solution of 100 g of 37% strength hydrochloric acid in 2,000 ml of water
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated off
WASH
Type
WASH
Details
the organic phase was washed with 5,000 ml of water
ADDITION
Type
ADDITION
Details
after adding a further 4,000 ml of toluene
CUSTOM
Type
CUSTOM
Details
Thereafter, the organic phase was separated off
WASH
Type
WASH
Details
washed with water until neutral and freed from solvent under a waterpump vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=CC=C(OC(C(C(C)(C)C)=O)N2N=CN=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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